4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS No.: 955780-42-4
Cat. No.: VC6883780
Molecular Formula: C20H15FN4O2
Molecular Weight: 362.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955780-42-4 |
|---|---|
| Molecular Formula | C20H15FN4O2 |
| Molecular Weight | 362.364 |
| IUPAC Name | 4-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-23-17(12-25(18)24-19)14-3-2-4-16(11-14)22-20(26)13-5-7-15(21)8-6-13/h2-12H,1H3,(H,22,26) |
| Standard InChI Key | YHXYBHUYUHBXQB-UHFFFAOYSA-N |
| SMILES | COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Introduction
4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of derivatives that exhibit promising pharmacological activities, particularly in oncology and inflammatory diseases.
Key Structural Features:
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Fluorine Atom: Enhances lipophilicity and metabolic stability.
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Imidazo[1,2-b]pyridazine Moiety: Contributes to biological activity by interacting with specific targets.
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Benzamide Group: Provides a framework for further chemical modifications.
Synthesis:
The synthesis of 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activity and Potential Applications
4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibits potential therapeutic applications due to its interaction with biological targets such as enzymes or receptors involved in disease pathways. The presence of the imidazo[1,2-b]pyridazine structure enhances its interaction with these targets, making it a candidate for further drug development.
Potential Applications:
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Oncology: Potential anticancer properties through inhibition of cellular pathways critical for tumor growth.
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Inflammatory Diseases: May exhibit anti-inflammatory effects by modulating specific biological pathways.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Types of Reactions:
| Reaction Type | Description | Conditions |
|---|---|---|
| Oxidation | Formation of oxidized derivatives using oxidizing agents like potassium permanganate. | Controlled temperature, specific solvents. |
| Reduction | Modification of functional groups using reducing agents such as lithium aluminum hydride. | Controlled temperature, specific solvents. |
| Substitution | Replacement of fluoro and methoxy groups with other functional groups using appropriate reagents. | Specific reagents and conditions. |
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